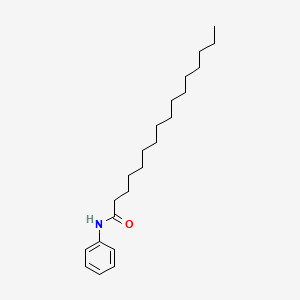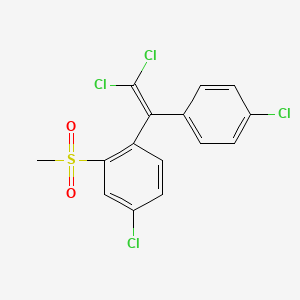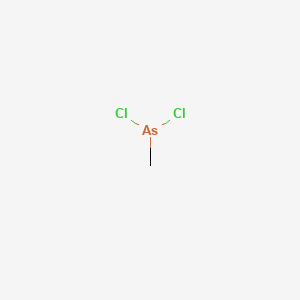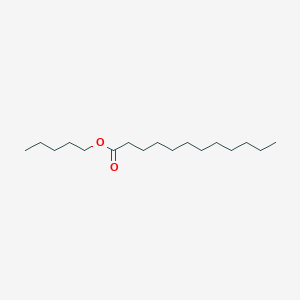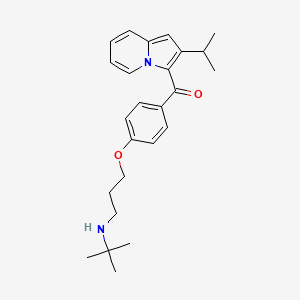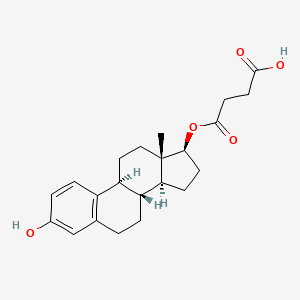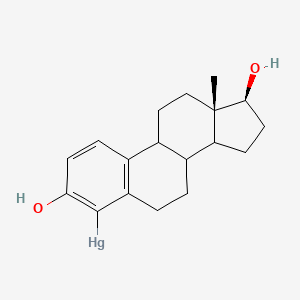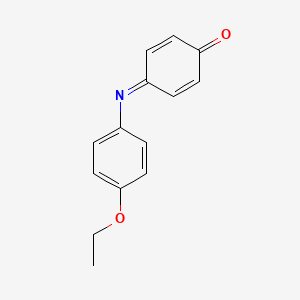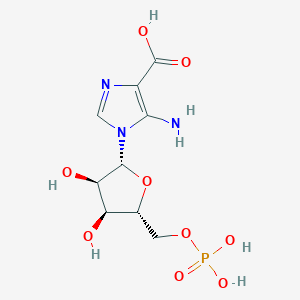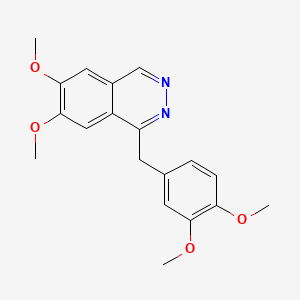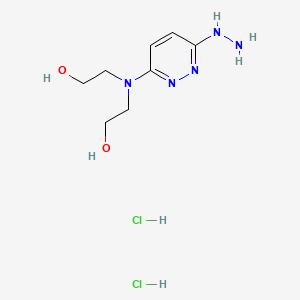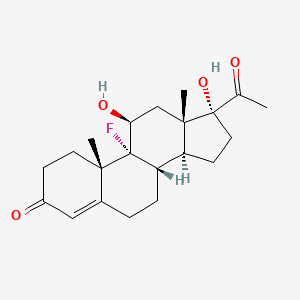
Flugestone
Overview
Description
Flugestone (also known as megestrol acetate or MGA) is a synthetic progestin hormone used in laboratory experiments for a variety of research purposes. It is a synthetic form of the naturally occurring progesterone hormone and is used to induce or inhibit the production of certain hormones in laboratory animals. Flugestone has a wide range of applications in laboratory research, including animal reproduction and behavior studies, endocrinology, and toxicology.
Scientific Research Applications
Veterinary Medicine: Estrus Synchronization
Flugestone acetate, a synthetic progesterone, is used in veterinary medicine, specifically in the field of reproductive management of livestock. It’s commonly used for estrus synchronization in sheep and goats .
Method of Application
Flugestone acetate is administered intravaginally using a sponge preparation. The dosage is one sponge, impregnated with 30 or 40 mg of flugestone acetate for sheep and 45 mg flugestone acetate for goats .
Results and Outcomes
The application of estrus synchronization in farm animals has significantly improved the efficiency of fixed time artificial insemination in many breeding programs . It was concluded that the best estrus synchronization protocol in goats is the FGA + eCG with or without PGF 2α .
Immunoassays
Flugestone Acetate serves as a valuable tool in scientific research, particularly in investigations related to hormonal pathways and the development of pharmaceuticals targeting hormonal regulation. Researchers rely on precise measurements of Flugestone Acetate to evaluate the efficacy of experimental treatments and therapies .
Method of Application
Flugestone Acetate is used in immunoassays, where it is combined with carrier proteins to create hapten-carrier conjugates. These conjugates are then used in competitive immunoassays, such as ELISA tests and other immunoassays .
Results and Outcomes
The use of Flugestone Acetate in immunoassays allows for the precise measurement of this hormone, which is crucial in evaluating the efficacy of experimental treatments and therapies .
Cancer Research
Flugestone Acetate is being investigated for its potential use in cancer research, particularly in the development of new diagnostic tools. For instance, it’s being studied in the context of prostate cancer, where researchers are looking at genetic changes linked to the disease .
Method of Application
In this context, Flugestone Acetate could be used in saliva tests to identify men at high risk of prostate cancer .
Results and Outcomes
The results of these studies could potentially lead to earlier detection of prostate cancer, improving treatment outcomes .
Endocrine Research
Flugestone, like other progestogens, is used in endocrine research, particularly in studies related to postmenopausal hormone therapy. It’s known to have a range of potentially beneficial effects on the nervous and cardiovascular systems .
Method of Application
In this context, Flugestone would be administered as part of hormone therapy regimens, with the specific method of administration depending on the nature of the study .
Results and Outcomes
The results of these studies could potentially lead to improved treatment strategies for postmenopausal women .
Reproductive Biology
Flugestone is used in reproductive biology research, particularly in studies related to estrus synchronization in goats .
Method of Application
In these studies, Flugestone is administered in combination with other hormones like follicle-stimulating hormone (FSH) or equine chorionic gonadotrophin (eCG) to study the effects on estrus synchronization .
Results and Outcomes
The results of these studies could potentially lead to improved estrus synchronization protocols in goats .
Drug Development
Flugestone, like other natural compounds, could potentially serve as a starting point for the development of new drugs .
Method of Application
In this context, Flugestone would be used as a reference compound in the synthesis of new drugs .
Results and Outcomes
The results of these studies could potentially lead to the development of new therapeutic agents .
properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FO4/c1-12(23)20(26)9-7-15-16-5-4-13-10-14(24)6-8-18(13,2)21(16,22)17(25)11-19(15,20)3/h10,15-17,25-26H,4-9,11H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSXGKOMEGSTSE-BPSSIEEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2529-45-5 (Parent) | |
| Record name | Flugestone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000337031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flugestone | |
CAS RN |
337-03-1 | |
| Record name | (11β)-9-Fluoro-11,17-dihydroxypregn-4-ene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=337-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flugestone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000337031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flugestone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79327 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Flugestone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUROGESTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT3ET34748 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



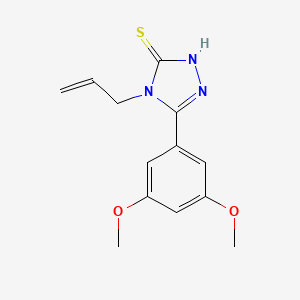
![N-[3-(1-azepanyl)propyl]-2-cyclohexyl-2-phenylacetamide](/img/structure/B1219658.png)
![methyl (17R)-17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B1219659.png)
